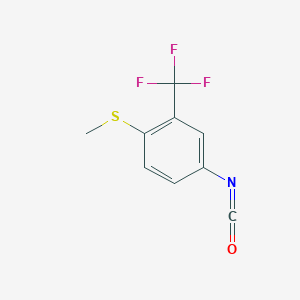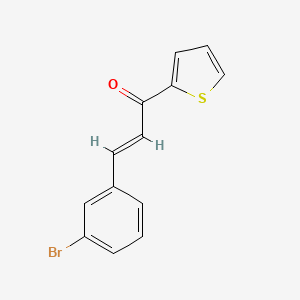![molecular formula C13H15BrN2O2S B6327636 tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate CAS No. 936840-32-3](/img/structure/B6327636.png)
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H14BrN2O2S It is a derivative of benzo[d]thiazole and is characterized by the presence of a bromomethyl group and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate typically involves the bromination of a benzo[d]thiazole derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the reaction of 4-(bromomethyl)benzo[d]thiazole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative of the benzo[d]thiazole compound .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The benzo[d]thiazole moiety may also interact with various receptors or proteins, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: Similar in structure but with a thiazole ring instead of a benzo[d]thiazole ring.
tert-Butyl (4-bromobenzo[d]thiazol-2-yl)carbamate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is unique due to the presence of both a bromomethyl group and a tert-butyl carbamate group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications and applications in various fields of research .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-1,3-benzothiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWKMKJPJFODHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
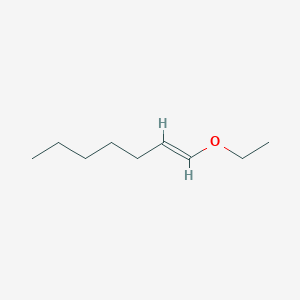
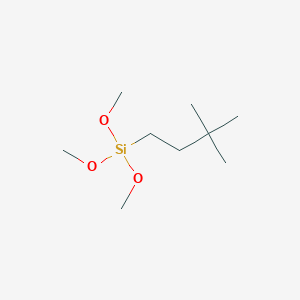
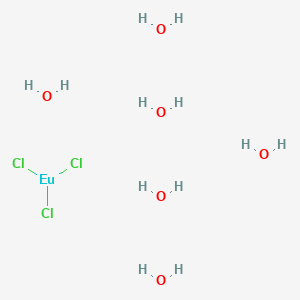
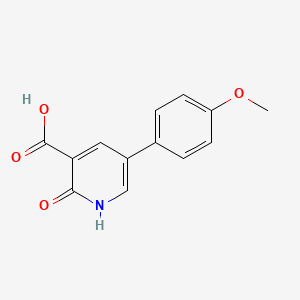
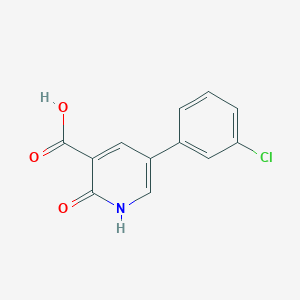
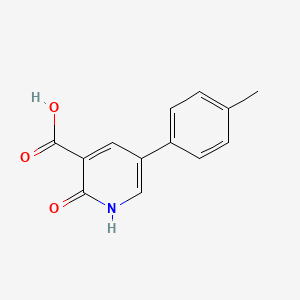
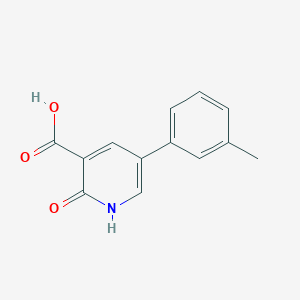
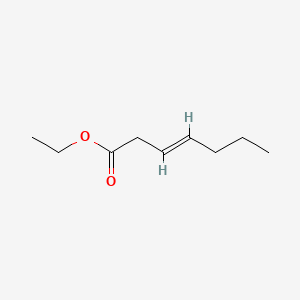
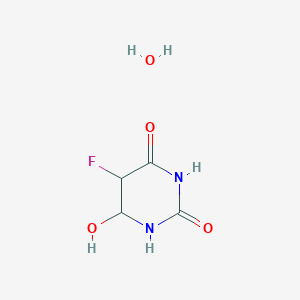
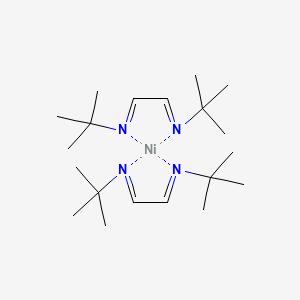
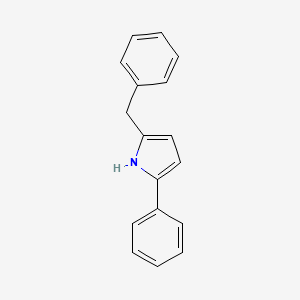
![Tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)
